molecular formula C13H4N4O9 B1218661 2,4,5,7-Tetranitrofluoren-9-one CAS No. 746-53-2

2,4,5,7-Tetranitrofluoren-9-one

Cat. No.: B1218661
CAS No.: 746-53-2
M. Wt: 360.19 g/mol
InChI Key: JOERSAVCLPYNIZ-UHFFFAOYSA-N
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Description

2,4,5,7-Tetranitrofluoren-9-one is a highly nitrated organic compound with the molecular formula C₁₃H₄N₄O₉. It is known for its strong π-acceptor properties, making it useful in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

9H-Fluoren-9-one, 2,4,5,7-tetranitro- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to form charge-transfer complexes with biomolecules, which can influence the rates and equilibrium positions of chemical reactions. For instance, it interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by forming complexes that can modulate their activity . Additionally, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can bind to proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

The effects of 9H-Fluoren-9-one, 2,4,5,7-tetranitro- on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of key signaling proteins such as protein kinase C and mitogen-activated protein kinases, leading to changes in cell proliferation and apoptosis . Furthermore, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can affect gene expression by interacting with transcription factors and modulating their activity, resulting in altered expression of genes involved in stress responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 9H-Fluoren-9-one, 2,4,5,7-tetranitro- involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and proteins, and modulating their activity. For instance, it can inhibit the activity of enzymes such as cytochrome P450 by binding to their active sites and preventing substrate binding . Additionally, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can lead to cumulative effects on cellular function, including increased oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of 9H-Fluoren-9-one, 2,4,5,7-tetranitro- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

9H-Fluoren-9-one, 2,4,5,7-tetranitro- is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can affect metabolic flux by altering the activity of key enzymes involved in energy production and detoxification pathways .

Transport and Distribution

Within cells and tissues, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 9H-Fluoren-9-one, 2,4,5,7-tetranitro- is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can influence energy production and oxidative stress responses, while in the nucleus, it can modulate gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5,7-Tetranitrofluoren-9-one can be synthesized through the nitration of fluorenone. The process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2, 4, 5, and 7 positions on the fluorenone ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-Tetranitrofluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5,7-Tetranitrofluorenone
  • 2,4,5,7-Tetranitro-9H-fluoren-9-one
  • Tetranitrofluorenone

Uniqueness

2,4,5,7-Tetranitrofluoren-9-one stands out due to its specific nitration pattern, which provides unique electronic properties compared to other nitrated fluorenone derivatives. Its strong π-acceptor capabilities make it particularly valuable in applications requiring efficient charge-transfer interactions .

Properties

IUPAC Name

2,4,5,7-tetranitrofluoren-9-one
Source PubChem
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InChI

InChI=1S/C13H4N4O9/c18-13-7-1-5(14(19)20)3-9(16(23)24)11(7)12-8(13)2-6(15(21)22)4-10(12)17(25)26/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JOERSAVCLPYNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061067
Record name 9H-Fluoren-9-one, 2,4,5,7-tetranitro-
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Molecular Weight

360.19 g/mol
Source PubChem
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Physical Description

Light brown powder; [Acros Organics MSDS]
Record name 2,4,5,7-Tetranitrofluorenone
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CAS No.

746-53-2
Record name 2,4,5,7-Tetranitro-9-fluorenone
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Record name 9H-Fluoren-9-one, 2,4,5,7-tetranitro-
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Record name 2,4,5,7-TETRANITROFLUORENONE
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